molecular formula C6H6N2O B074263 1-(Pyridazin-3-yl)ethanone CAS No. 1122-63-0

1-(Pyridazin-3-yl)ethanone

Cat. No. B074263
Key on ui cas rn: 1122-63-0
M. Wt: 122.12 g/mol
InChI Key: FTSKLNSVINAQGJ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

To 1-pyridazin-3-yl-ethanone (1.4 g, 11.2 mmol) in methanol (112 mL) add sodium borohydride (0.85 g, 22.5 mmol) at 0° C. and stir for 1 h at ambient temperature. Evaporate the mixture and purify by chromatography on silica gel eluting with EtOAc:hexane (1:1 to 1:0) and methanol:EtOAc (0:1 to 1:9) to obtain the title compound (1.3 g, 93%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[O:9])[CH3:8])[N:2]=1.[BH4-].[Na+]>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:9])[CH3:8])[N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
N1=NC(=CC=C1)C(C)=O
Name
Quantity
0.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
112 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the mixture
CUSTOM
Type
CUSTOM
Details
purify by chromatography on silica gel eluting with EtOAc:hexane (1:1 to 1:0) and methanol:EtOAc (0:1 to 1:9)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=NC(=CC=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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